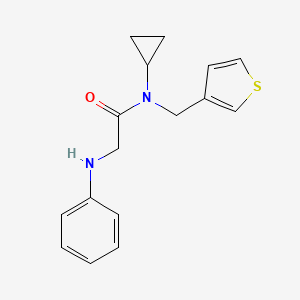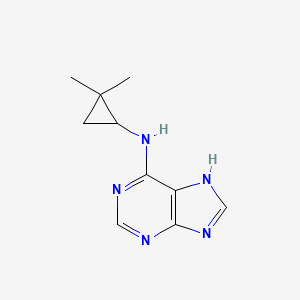
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, also known as CTAP, is a small molecule antagonist of the μ-opioid receptor. It has been extensively studied for its potential use in treating opioid addiction and pain management.
Mecanismo De Acción
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide works by binding to the μ-opioid receptor and blocking the effects of opioids. It does not activate the receptor itself, but instead acts as an antagonist. This mechanism of action is similar to other opioid antagonists such as naloxone and naltrexone.
Biochemical and Physiological Effects
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce opioid self-administration in animal models, suggesting that it could be used to prevent relapse in opioid addicts. 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has also been shown to have analgesic effects in animal models, suggesting that it could be used as a non-opioid pain medication. Additionally, 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been shown to have anti-inflammatory effects, suggesting that it could be used to treat inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is its specificity for the μ-opioid receptor. This allows for more precise targeting of the receptor, reducing the risk of off-target effects. However, one limitation of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is its relatively short half-life, which can make dosing and administration more difficult.
Direcciones Futuras
There are several future directions for research on 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide. One area of interest is its potential use in treating opioid addiction and pain management in humans. Clinical trials are needed to determine the safety and efficacy of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide in humans. Another area of interest is its potential use in treating inflammatory conditions. Further research is needed to determine the mechanisms underlying 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide's anti-inflammatory effects and to determine its potential use in treating inflammatory conditions. Finally, there is potential for the development of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide derivatives with improved pharmacokinetic properties and increased potency.
Métodos De Síntesis
The synthesis of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves a series of chemical reactions starting with the reaction of cyclopropylamine with 3-bromothiophene-2-carboxylic acid. The resulting intermediate is then reacted with aniline to form the final product. The synthesis of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been optimized to yield a high purity product suitable for use in research.
Aplicaciones Científicas De Investigación
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to block the effects of opioids in animal models, suggesting that it could be used to prevent relapse in opioid addicts. 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has also been shown to have analgesic effects in animal models, suggesting that it could be used as a non-opioid pain medication.
Propiedades
IUPAC Name |
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(10-17-14-4-2-1-3-5-14)18(15-6-7-15)11-13-8-9-20-12-13/h1-5,8-9,12,15,17H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRNSOVXOAVHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)